molecular formula C28H19ClN2 B1496969 N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine

N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine

Cat. No.: B1496969
M. Wt: 418.9 g/mol
InChI Key: UZGILIFQIQIZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine: is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a benzocarbazole core structure, which is a fused tricyclic system containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzocarbazole Core: The benzocarbazole core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-aminobiphenyl derivatives, under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzocarbazole core.

    Addition of Phenyl Group: The phenyl group can be added through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the aromatic rings, potentially leading to the formation of partially hydrogenated derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Partially hydrogenated benzocarbazole derivatives.

    Substitution: Various substituted benzocarbazole derivatives depending on the reagents used.

Scientific Research Applications

N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

  • N-(2-Chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide

Comparison:

  • Structural Differences: While these compounds share the chlorophenyl group, their core structures differ, leading to variations in their chemical properties and reactivity.
  • Unique Features: N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine’s benzocarbazole core provides unique electronic and steric properties, making it distinct in its applications and interactions.

Properties

Molecular Formula

C28H19ClN2

Molecular Weight

418.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine

InChI

InChI=1S/C28H19ClN2/c29-24-12-6-7-13-25(24)30-20-16-23(18-8-2-1-3-9-18)27-22-15-14-19-10-4-5-11-21(19)28(22)31-26(27)17-20/h1-17,23,30H

InChI Key

UZGILIFQIQIZLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(C=C3C2=C4C=CC5=CC=CC=C5C4=N3)NC6=CC=CC=C6Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.